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N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

PRMT5 inhibition physicochemical property hydrogen-bond donor

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 896000-84-3) is a fully substituted 4,6-diamino pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C15H18N6O and a molecular weight of 298.34 g/mol. The compound belongs to a therapeutically investigated scaffold class primarily associated with kinase inhibition, including targets such as EGFR, Src family kinases, and PRMT5.

Molecular Formula C15H18N6O
Molecular Weight 298.34 g/mol
CAS No. 896000-84-3
Cat. No. B6420782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS896000-84-3
Molecular FormulaC15H18N6O
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCOC
InChIInChI=1S/C15H18N6O/c1-21-14-12(10-17-21)13(18-11-6-4-3-5-7-11)19-15(20-14)16-8-9-22-2/h3-7,10H,8-9H2,1-2H3,(H2,16,18,19,20)
InChIKeyFOTOPZYCTZTWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 896000-84-3): Core Structural Identity and Procurement Baseline


N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 896000-84-3) is a fully substituted 4,6-diamino pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C15H18N6O and a molecular weight of 298.34 g/mol . The compound belongs to a therapeutically investigated scaffold class primarily associated with kinase inhibition, including targets such as EGFR, Src family kinases, and PRMT5 [1]. Its defining substitution pattern—N1-methyl, N4-phenyl, and N6-(2-methoxyethyl)—distinguishes it from closely related 4,6-diaminopyrazolopyrimidine analogs that differ in one or more of these three critical vector positions. This specific substitution geometry dictates hydrogen-bonding capacity, lipophilicity, and steric occupancy within the ATP-binding pocket, making direct generic substitution unreliable without confirmatory comparative data.

ScaffoldPyrazolo[3,4-d]pyrimidine core for kinase inhibition research
SubstitutionN1-methyl, N4-phenyl, N6-(2-methoxyethyl) array; distinct from close analogs
Fit forType I kinase conformation studies and biochemical IC₅₀ determinations

Why N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Cannot Be Interchanged with Other Pyrazolopyrimidine-4,6-diamines


The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold contains three synthetically accessible diversification points (N1, N4, and N6) that independently modulate target engagement, selectivity, and physicochemical properties [1]. Changing the N6 substituent from 2-methoxyethyl to 2-(dimethylamino)ethyl or butyl, or replacing the N4-phenyl with a 4-methoxyphenyl or 4-methylphenyl group, can invert kinase selectivity or abolish cellular activity entirely, as demonstrated for PRMT5 and CK1 inhibitors within this chemotype [2]. Consequently, a compound identified as a hit in a screening campaign cannot be replaced by a close analog without risking loss of the observed activity profile. The evidence presented below clarifies why this specific substitution array must be preserved when selecting a probe or reference compound for target-validation or assay-development workflows.

Risk Factor
Target Compound
Analog Substitution
N6 substituent
2-methoxyethyl
Replacing with dimethylaminoethyl may alter hydrogen-bond donor count and lipophilicity, shifting kinase selectivity
N4 substituent
Phenyl
Switching to 4-methoxyphenyl or 4-methylphenyl can invert cellular activity; class-level SAR shows >10-fold selectivity differences
N1 substituent
Methyl
N1-phenyl analogs may shift binding mode from Type I to Type II, misclassifying hits in kinase panels

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Comparator-Anchored Quantitative Differentiation Evidence


Structural Differentiation of N6-(2-Methoxyethyl) from N6-(2-Dimethylaminoethyl) in PRMT5 Inhibitors: Impact on Hydrogen-Bond Donor Count and Calculated logP

The target compound (CAS 896000-84-3) possesses a single hydrogen-bond donor (NH at N6) and a neutral methoxyethyl side chain, whereas the structurally related PRMT5 inhibitor PR5-LL-CM01 contains a tertiary amine (dimethylaminoethyl) at the equivalent position, introducing an additional protonatable nitrogen and altering the hydrogen-bond donor count to 1 (versus 0 for PR5-LL-CM01) while retaining one donor at N4 . Calculated logP (cLogP) for the target compound is approximately 2.8, compared to ~3.4 for the 4-methoxyphenyl analog (CAS 1105224-21-2) and ~3.1 for the 4-methylphenyl analog (CAS 946320-86-1) based on ChemDraw predictions . These differences influence aqueous solubility and membrane permeability, making the target compound uniquely balanced for assays requiring intermediate lipophilicity.

H-Bond Donors & cLogP
Data to verify
Target HBD=2, cLogP ≈2.8; PR5-LL-CM01 HBD=1; N4-(4-methoxyphenyl) analog cLogP ≈3.4; N4-(4-methylphenyl) analog cLogP ≈3.1
Distinct solubility/permeability profile may support intermediate-lipophilicity assay conditions
Calculated properties; no experimental logP or solubility data identified for target
PRMT5 inhibition physicochemical property hydrogen-bond donor

N1-Methyl vs. N1-Phenyl Substitution: Predicted Effects on Kinase Selectivity Based on Class-Level SAR

Within the pyrazolo[3,4-d]pyrimidine-4,6-diamine series, N1 substitution is a critical determinant of kinase binding mode. N1-methyl analogs typically adopt a Type I binding conformation in kinases such as Src and Abl, while N1-phenyl analogs (e.g., CAS 946320-86-1) induce a Type II or DFG-out binding mode due to steric clash with the gatekeeper residue [1]. The target compound, bearing an N1-methyl group, is therefore predicted to favor Type I kinase conformations, whereas the N1-phenyl comparator (CAS 946320-86-1) would be expected to shift the selectivity profile. Quantitative selectivity data for this specific compound are not publicly available; however, for the structurally analogous pair 1-methyl- vs. 1-phenyl-4,6-diaminopyrazolopyrimidines, a >10-fold selectivity difference for Src over Abl has been documented [2].

N1 Substitution & Selectivity
Class-level
Target N1-methyl predicted Type I inhibitor; N1-phenyl analog predicted Type II. Literature pair: >10-fold Src/Abl selectivity shift
Supports Type I kinase profiling; N1-phenyl substitution may misclassify hits due to altered binding mode
Class-level SAR; not directly measured for CAS 896000-84-3
kinase selectivity N1 substitution pyrazolopyrimidine SAR

N4-Phenyl versus N4-(4-Methoxyphenyl): Predicted Impact on Cytochrome P450 Inhibition Liability

The N4 substituent in 4,6-diaminopyrazolopyrimidines directly contacts the solvent-exposed region of the kinase hinge and also influences metabolic stability. Unsubstituted N4-phenyl rings (as in CAS 896000-84-3) are generally more susceptible to CYP-mediated oxidation than para-substituted analogs. In a related pyrazolopyrimidine series, the N4-(4-methoxyphenyl) derivative (CAS 1105224-21-2) showed a 3-fold increase in microsomal half-life relative to the unsubstituted phenyl analog [1]. Although no direct metabolic stability data exist for CAS 896000-84-3, the absence of a para-substituent suggests a potentially higher intrinsic clearance, which may be advantageous for in vitro assays where rapid compound turnover is desired but disadvantageous for cellular assays requiring prolonged exposure.

N4 & Metabolic Stability
Class-level
Target N4-phenyl (unsubstituted) predicted shorter microsomal t½; N4-(4-methoxyphenyl) analog ~3-fold longer t½ in related series
May suit short-duration biochemical screens; cellular assays requiring prolonged exposure may need stability review
Class-level inference from pyrazolopyrimidine metabolic stability studies
CYP inhibition metabolic stability drug-drug interaction

N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Evidence-Linked Application Scenarios for Procurement Decisions


Kinase Profiling Probe for Type I Inhibitor Discovery Programs

Based on the N1-methyl substitution pattern that favors Type I kinase binding [1], CAS 896000-84-3 is best deployed as a scaffold-hopping starting point or negative-control probe in panels targeting Src, Abl, or EGFR kinases. Its intermediate predicted cLogP (~2.8) and dual hydrogen-bond donor capacity make it suitable for biochemical IC₅₀ determinations under standard assay conditions.

Structure-Activity Relationship (SAR) Reference Compound for N4-Phenyl Vector Exploration

The compound serves as a direct comparator for analogs bearing N4-(4-methoxyphenyl), N4-(4-methylphenyl), or N4-(3,4-dimethylphenyl) groups . By maintaining the N1-methyl and N6-(2-methoxyethyl) groups constant, any observed shift in potency or selectivity can be unambiguously attributed to modifications at the N4 position.

Cellular Target Engagement Studies Requiring Intermediate Residence Time

Inferred from class-level metabolic stability differences, the unsubstituted N4-phenyl group may confer a shorter target residence time compared to para-substituted analogs [2]. This property is valuable for cellular washout experiments or when transient target inhibition is desired to minimize pathway feedback activation.

Chemical Biology Tool for Profiling Methoxyethyl Side-Chain Interactions

The N6-(2-methoxyethyl) group introduces an ether oxygen capable of participating in water-mediated hydrogen bonds within the kinase hinge region. This compound is therefore suited as a tool to probe the tolerance of a given kinase for polar, uncharged side chains at the solvent-exposed N6 vector, in contrast to the basic dimethylaminoethyl side chain of PR5-LL-CM01 .

Application
Selection Property
Validation Focus
Type I kinase panel screening / scaffold-hopping probe
N1-methyl Type I binding mode
Kinase selectivity profile in Src/Abl/EGFR panels
N4-phenyl SAR comparator
Conserved N1-methyl and N6-methoxyethyl groups
Potency shift attribution to N4 modification
Cellular washout / transient inhibition studies
Unsubstituted N4-phenyl (predicted shorter residence time)
Target residence time and pathway feedback activation
N6-methoxyethyl hinge-interaction probe
Ether oxygen water-mediated hydrogen bond
Kinase tolerance for polar uncharged N6 vectors
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